molecular formula C22H21N3O B12905188 N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine CAS No. 652143-62-9

N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine

Cat. No.: B12905188
CAS No.: 652143-62-9
M. Wt: 343.4 g/mol
InChI Key: XCOMTTDNPBJOAZ-UHFFFAOYSA-N
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Description

N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine is a complex organic compound that features a biphenyl core substituted with an oxazolo[4,5-b]pyridine moiety and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine typically involves multiple steps:

    Formation of the Oxazolo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate pyridine derivatives with suitable reagents.

    Suzuki Coupling Reaction: The biphenyl core is often introduced via a Suzuki coupling reaction between an aryl halide and an aryl boronic acid in the presence of a palladium catalyst.

    Introduction of the Diethylamino Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The oxazolo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

652143-62-9

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

N,N-diethyl-4-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]aniline

InChI

InChI=1S/C22H21N3O/c1-3-25(4-2)19-13-11-17(12-14-19)16-7-9-18(10-8-16)22-24-21-20(26-22)6-5-15-23-21/h5-15H,3-4H2,1-2H3

InChI Key

XCOMTTDNPBJOAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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